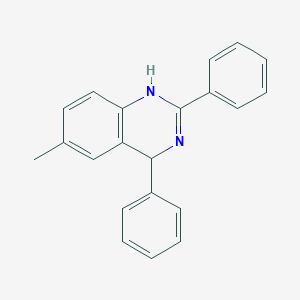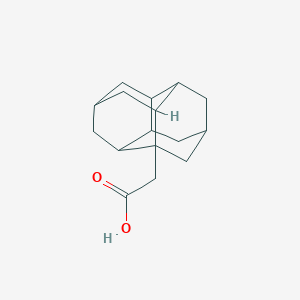![molecular formula C9H17O5P B14269679 Bis[(oxiran-2-yl)methyl] propylphosphonate CAS No. 134979-05-8](/img/structure/B14269679.png)
Bis[(oxiran-2-yl)methyl] propylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(oxiran-2-yl)methyl] propylphosphonate is a chemical compound with the molecular formula C14H14O6 It is known for its unique structure, which includes two oxirane (epoxy) groups and a propylphosphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(oxiran-2-yl)methyl] propylphosphonate typically involves the reaction of epichlorohydrin with a phosphonate ester. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Bis[(oxiran-2-yl)methyl] propylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with various functional groups.
科学研究应用
Bis[(oxiran-2-yl)methyl] propylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and resins with enhanced properties.
作用机制
The mechanism of action of Bis[(oxiran-2-yl)methyl] propylphosphonate involves the reactivity of its oxirane rings. These rings can open up and react with various nucleophiles, leading to the formation of new chemical bonds. The propylphosphonate group can also participate in reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different functional groups.
Bisphenol F diglycidyl ether: Another epoxy compound with distinct properties.
Epichlorohydrin: A precursor in the synthesis of various epoxy compounds.
Uniqueness
Bis[(oxiran-2-yl)methyl] propylphosphonate is unique due to the presence of both oxirane and phosphonate groups. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
属性
CAS 编号 |
134979-05-8 |
|---|---|
分子式 |
C9H17O5P |
分子量 |
236.20 g/mol |
IUPAC 名称 |
2-[[oxiran-2-ylmethoxy(propyl)phosphoryl]oxymethyl]oxirane |
InChI |
InChI=1S/C9H17O5P/c1-2-3-15(10,13-6-8-4-11-8)14-7-9-5-12-9/h8-9H,2-7H2,1H3 |
InChI 键 |
BBMRRJMOHHHXJB-UHFFFAOYSA-N |
规范 SMILES |
CCCP(=O)(OCC1CO1)OCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
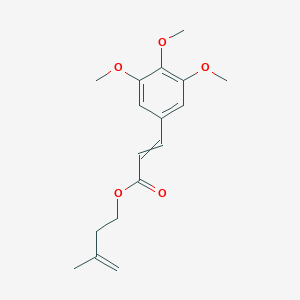
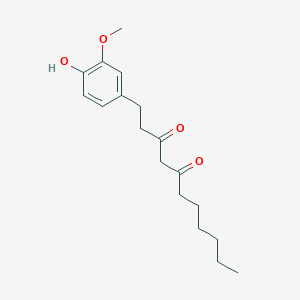

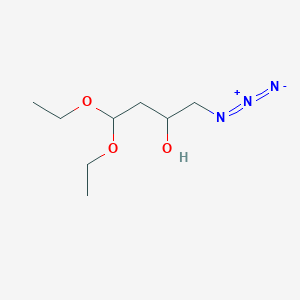
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
oxophosphanium](/img/structure/B14269673.png)



![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
